2-Pyridin-2-yl-tetrahydro-pyran-4-one
Description
Historical Context and Evolution of Heterocyclic Chemistry with Pyranones and Pyridines
The journey of heterocyclic chemistry is deeply intertwined with the discovery and study of pyridine (B92270) and pyranone structures. Pyridine was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone pyrolyzates and coal tar. chempanda.com Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was elucidated decades later. wikipedia.org The first major breakthrough in its synthesis was achieved by Arthur Rudolf Hantzsch in 1881, followed by a more efficient industrial method developed by the Russian chemist Aleksei Chichibabin in 1924. chempanda.comwikipedia.org These developments were pivotal, transforming pyridine from a coal tar byproduct into a readily accessible building block for chemical synthesis.
Pyranones, which are six-membered heterocyclic rings containing an oxygen atom and a ketone group, have a similarly rich history, being recognized as core components of numerous natural products for over a century. researchgate.netwikipedia.org Compounds like coumarins and chromones, which feature the 2-pyrone and 4-pyrone structures respectively, are widespread in the plant kingdom. wikipedia.org The chemistry of these compounds gained significant traction after 1960, as their roles as biosynthetic intermediates and their potential as precursors for a wide range of complex molecules became more appreciated. researchgate.net The development of synthetic methodologies to construct pyran and pyranone rings has been a continuous area of focus, with strategies ranging from hetero-Diels-Alder reactions to Prins cyclizations. nih.govrsc.org
Importance of Tetrahydropyran-4-one and Pyridyl Moieties in Organic Synthesis Research
The individual components of 2-Pyridin-2-yl-tetrahydro-pyran-4-one, namely the tetrahydropyran-4-one and pyridyl moieties, are of immense importance in modern organic synthesis.
Tetrahydropyran-4-one is a versatile saturated heterocyclic ketone that serves as a crucial intermediate and building block. chemicalbook.comguidechem.com Its reactivity, which includes susceptibility to both nucleophilic and electrophilic attack, allows for extensive functionalization. chemicalbook.comchem-iso.com This scaffold is a cornerstone in the construction of more complex oxacycles (oxygen-containing ring systems). chemicalbook.com In medicinal chemistry, the tetrahydropyran-4-one core is a key component in the development of novel therapeutic agents, demonstrating its value in creating structurally diverse and biologically active molecules. chemicalbook.comguidechem.com
The Pyridyl Moiety is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals. nih.gov Its significance stems from a unique combination of properties. The nitrogen atom imparts basicity and the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govsemanticscholar.org In drug design, the pyridine ring is often used as a bioisostere for a phenyl ring, helping to improve metabolic stability, cellular permeability, and potency. nih.govnbinno.com Its applications are extensive, ranging from agrochemicals to materials science and, most notably, pharmaceuticals, where it is found in drugs for a wide spectrum of diseases, including cancer, CNS disorders, and infectious diseases. nih.govnbinno.comresearchgate.net
Below is a table summarizing the key features of each moiety:
| Feature | Tetrahydropyran-4-one | Pyridyl Moiety |
| Class | Saturated Oxygen Heterocycle | Aromatic Nitrogen Heterocycle |
| Key Reactive Site | Carbonyl group (ketone) | Nitrogen atom (lone pair) |
| Primary Role | Synthetic building block, intermediate | Pharmacophore, bioisostere |
| Key Properties | Reactivity towards nucleophiles/electrophiles | Basicity, H-bond formation, aromaticity |
| Common Applications | Construction of oxacycles, medicinal scaffolds | Pharmaceuticals, agrochemicals, catalysts |
Overview of Research Trajectories for Complex Heterocyclic Structures Incorporating this compound Substructures
The deliberate synthesis of hybrid molecules containing both pyridine and pyran rings is a strategic approach in modern medicinal chemistry to create novel chemical entities with unique biological activities. researcher.liferesearchgate.net The combination of the rigid, aromatic, and hydrogen-bond-accepting pyridyl group with the flexible, saturated tetrahydropyran-4-one scaffold offers a pathway to three-dimensional structures that can explore new chemical space and interact with biological targets in novel ways.
Current research trajectories focus on several key areas:
Scaffold Decoration: Utilizing the known reactivity of both rings to generate libraries of compounds. The ketone on the pyranone ring can be readily converted into other functional groups, while the pyridine ring can be substituted at various positions to modulate electronic and steric properties. organic-chemistry.org
Medicinal Chemistry: The pyridine moiety is a well-established pharmacophore in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology. researchgate.net Research efforts are directed at incorporating the this compound substructure into new potential therapeutic agents, leveraging the pyridine's ability to interact with key biological targets and the pyranone's role as a versatile and modifiable scaffold. researchgate.netfrontiersin.org
Development of Novel Synthetic Methods: The creation of complex heterocyclic systems often drives the innovation of new synthetic reactions. Research in this area includes developing stereoselective methods to control the three-dimensional arrangement of atoms, which is critical for biological activity. nih.govacs.org The synthesis of molecules containing fused pyran rings and appended pyridine rings continues to be an active area of investigation. mdpi.comresearchgate.net
The fusion of these two privileged scaffolds into the this compound structure represents a promising strategy for the discovery of new molecules with valuable properties, particularly in the realm of drug discovery.
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-pyridin-2-yloxan-4-one |
InChI |
InChI=1S/C10H11NO2/c12-8-4-6-13-10(7-8)9-3-1-2-5-11-9/h1-3,5,10H,4,6-7H2 |
InChI Key |
VKUNCTJNEMBEKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 Pyridin 2 Yl Tetrahydro Pyran 4 One Analogues
Functional Group Interconversions and Derivatization Strategies
The true synthetic versatility of 2-pyridin-2-yl-tetrahydro-pyran-4-one lies in the selective modification of its ketone and pyridine (B92270) functionalities.
The ketone at the C-4 position is the most reactive site for nucleophilic addition and related transformations. chemicalbook.comcymitquimica.com This carbonyl group allows for a wide array of standard ketone chemistries, enabling the synthesis of diverse analogues. The oxygen atom within the pyran ring can influence the reactivity of the ketone, though many reactions proceed as expected for a typical cyclic ketone. acs.orgacs.org
Key transformations at the ketone moiety include:
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol (2-pyridin-2-yl-tetrahydro-pyran-4-ol) using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the choice of reagent and conditions, leading to either axial or equatorial hydroxyl groups.
Reductive Amination: The ketone can react with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form 4-amino-substituted tetrahydropyrans. This is a crucial method for introducing nitrogen-containing functional groups. acs.org
Wittig Reaction: The carbonyl group can be converted into a methylene (B1212753) group (=CH₂) or a substituted olefin using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of exocyclic alkenes. organic-chemistry.orgmasterorganicchemistry.com
Grignard and Organolithium Addition: Organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) can add to the carbonyl carbon to create tertiary alcohols, extending the carbon skeleton of the molecule.
Spirocycle Formation: The ketone can serve as an electrophile in multicomponent reactions to generate spirocyclic systems, where the C-4 carbon becomes the linking atom for a new ring system. scispace.comnih.govresearchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Reduction | NaBH₄, Methanol | Tetrahydro-pyran-4-ol |
| Reductive Amination | R-NH₂, NaBH₃CN, Acetic Acid | 4-Amino-tetrahydro-pyran |
| Wittig Olefination | Ph₃P=CH₂, THF | 4-Methylene-tetrahydro-pyran |
| Grignard Addition | CH₃MgBr, Diethyl Ether, then H₃O⁺ | 4-Methyl-tetrahydro-pyran-4-ol |
| Oxime Formation | H₂NOH·HCl, Sodium Acetate, Ethanol | Tetrahydro-pyran-4-one oxime |
The pyridine ring offers a second major site for functionalization, though its reactivity is distinctly different from that of benzene (B151609).
Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.org Reactions such as nitration, sulfonation, and halogenation require harsh conditions and proceed much slower than on benzene. quimicaorganica.orgresearchgate.net The nitrogen atom directs incoming electrophiles primarily to the C-3 and C-5 positions (meta to the nitrogen), as the intermediates from attack at these positions are more stable. quimicaorganica.orgquora.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. quimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions (ortho to the nitrogen) and the C-4 position (para to the nitrogen). stackexchange.comquora.comquimicaorganica.org For a substitution reaction to occur, a good leaving group (such as a halide) must be present at one of these activated positions. In the context of the title compound, if a leaving group were present on the pyridine ring at the C-4 or C-6 position, it could be readily displaced by nucleophiles. The stability of the intermediate Meisenheimer-like complex, where the negative charge is delocalized onto the electronegative nitrogen atom, is the driving force for this reaction. stackexchange.comquora.com
| Reaction Type | Reagents and Conditions | Position of Substitution | Comment |
|---|---|---|---|
| Nitration (EAS) | KNO₃, H₂SO₄, ~300 °C | C-3 | Harsh conditions required due to ring deactivation. quimicaorganica.org |
| Sulfonation (EAS) | SO₃, H₂SO₄, ~230 °C | C-3 | Requires high temperatures. quimicaorganica.org |
| Bromination (EAS) | Br₂, Oleum, ~130 °C | C-3, C-5 | Vigorous conditions needed. quimicaorganica.org |
| Chichibabin Reaction (SNAr) | NaNH₂, Toluene, 110 °C | C-6 | Direct amination with hydride as a leaving group. |
| Substitution (SNAr) | Nu:- (e.g., RO⁻, R₂N⁻) on a 6-chloro-pyridine analogue | C-6 | Requires a leaving group at an activated position. quimicaorganica.org |
The bifunctional nature of this compound makes it a potential precursor for the synthesis of more complex, fused heterocyclic systems, such as pyranopyridines. These structures are of interest in medicinal chemistry. nih.govekb.eg Synthetic strategies can be designed to form new rings by leveraging the reactivity of both the pyranone and pyridine moieties.
One common approach involves an intramolecular reaction between a functional group on the pyridine ring and a side chain installed at the C-4 position of the pyranone. For example, a derivative with a nucleophilic group on the pyridine ring could cyclize onto an electrophilic center derived from the ketone. More advanced methods, such as transition metal-catalyzed C-H activation and annulation, have been developed to construct highly fused pyrano[2,3-b]pyridine cores, demonstrating the feasibility of creating these complex scaffolds. acs.org Other strategies may involve multicomponent reactions where the tetrahydropyranone is a building block in the formation of fused thiophene (B33073) or furan (B31954) rings onto the pyridine core. researchgate.net The construction of these fused systems often involves creating the pyran or pyridine ring as part of the annulation process itself rather than starting with the pre-formed heterocycle. espublisher.com
Cycloaddition Reactions Involving Pyranone Derivatives
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the Diels-Alder reaction, a [4+2] cycloaddition, is particularly noteworthy for its ability to form six-membered rings with a high degree of stereocontrol. Pyranone derivatives, including analogues of this compound, can participate in these reactions as the diene component, leading to the formation of a variety of complex molecular architectures.
Diels-Alder Reactions of 2H-Pyran-2-ones
2H-Pyran-2-ones are versatile dienes in Diels-Alder reactions, reacting with a range of dienophiles to yield various cycloadducts. researchgate.net These reactions often result in the formation of bicyclic intermediates which can subsequently undergo further transformations, such as decarboxylation upon heating, to yield aromatic compounds. The reactivity and regioselectivity of these reactions are significantly influenced by the nature and position of substituents on both the pyranone ring and the dienophile. rsc.orgresearchgate.net
For instance, the reaction of electron-rich 2H-pyran-2-ones with alkynes can produce aniline (B41778) derivatives. rsc.orgresearchgate.net The electronic nature of the substituents on the 2H-pyran-2-one ring plays a crucial role in determining the reaction's feasibility and outcome. Electron-donating groups on the pyranone can enhance its reactivity towards electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups on the pyranone can facilitate inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
The scope of dienophiles that react with 2H-pyran-2-ones is broad and includes maleic anhydride, N-substituted maleimides, and vinyl ethers. researchgate.net The reaction with benzyne, for example, leads to the formation of substituted alkyl-2-naphthoates through a sequential Diels-Alder/retro-Diels-Alder domino process. acs.org
A study on the Diels-Alder reaction between various electron-deficient 2H-pyran-2-ones and ethyl vinyl ether demonstrated the formation of substituted aniline derivatives. researchgate.net This transformation proceeds through a sequence of a cycloaddition, a retro-Diels-Alder reaction involving the elimination of CO2, and a final elimination of ethanol. researchgate.net
| Diene | Dienophile | Product Type | Ref. |
| Electron-rich 2H-pyran-2-ones | Alkynes | Aniline derivatives | rsc.orgresearchgate.net |
| Electron-deficient 2H-pyran-2-ones | Ethyl vinyl ether | Substituted aniline derivatives | researchgate.net |
| 2,2-Dimethyl-2H-pyrans | Benzynes | Substituted alkyl 2-naphthoates | acs.org |
Mechanistic Insights into Cycloaddition Pathways
The mechanism of cycloaddition reactions, including the Diels-Alder reaction, can be either concerted or stepwise. nih.govrsc.org In a concerted mechanism, the new sigma bonds are formed in a single transition state, although not necessarily synchronously. nih.gov A stepwise mechanism, on the other hand, involves the formation of an intermediate, which can be zwitterionic or diradical in nature. nih.gov The specific pathway is influenced by factors such as the nature of the reactants, reaction conditions, and the presence of catalysts. nih.gov
Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the mechanisms of cycloaddition reactions involving pyranone derivatives. researchgate.net These studies help in understanding the electronic effects of substituents and predicting the regioselectivity and stereoselectivity of the reactions. For example, the regioselectivity in the Diels-Alder reaction of 2H-pyran-2-ones with unsymmetrical alkynes has been explained by the stabilization of a zwitterionic transition state. researchgate.net
Molecular Electron Density Theory (MEDT) has also been utilized to analyze the reaction mechanism and selectivity of cycloaddition reactions. rsc.org This theory focuses on the changes in electron density during the reaction to elucidate the reaction pathway. For some [3+2] cycloaddition reactions, MEDT studies have shown a one-step asynchronous mechanism. rsc.org
The polarity of the reaction also plays a role in the mechanism. Polar interactions favor the formation of zwitterionic intermediates, while non-polar conditions may lead to a diradical intermediate in a stepwise process. nih.gov In many cases of [3+2] cycloadditions, the reactions are considered polar, one-step processes, with attempts to locate zwitterionic intermediates being unsuccessful, suggesting a highly asynchronous concerted pathway. mdpi.com
| Reaction Type | Proposed Mechanism | Influencing Factors | Ref. |
| Diels-Alder of 2H-pyran-2-ones | Concerted (often asynchronous) or Stepwise (zwitterionic) | Substituent electronics, dienophile nature | researchgate.net |
| [3+2] Cycloaddition | Polar, one-step, asynchronous | Reactant polarity, solvent | mdpi.com |
| General [4+2] Cycloaddition | Concerted or Stepwise (zwitterionic or diradical) | Intermolecular interactions, steric effects | nih.gov |
Role As a Privileged Scaffold and Building Block in Advanced Organic Synthesis Research
Construction of Novel Heterocyclic Systems Incorporating the 2-Pyridin-2-yl-tetrahydro-pyran-4-one Motif
The inherent reactivity of the this compound core has been exploited for the synthesis of a variety of intricate heterocyclic systems. The presence of the ketone functionality, the ether linkage, and the pyridine (B92270) ring allows for a multitude of chemical transformations, leading to the generation of diverse molecular architectures with potential biological activities.
Synthesis of Pyridone and Pyranone Fused Heterocycles
The tetrahydropyran-4-one ring system is a valuable precursor for the construction of fused pyranone and pyridone heterocycles. While direct examples starting from this compound are not extensively documented in publicly available literature, the chemical principles underlying such transformations are well-established. For instance, the ketone functionality can undergo condensation reactions with various reagents to form fused ring systems.
One plausible approach involves the reaction of this compound with enamines or enolates derived from active methylene (B1212753) compounds. This can lead to the formation of a new carbocyclic or heterocyclic ring fused to the tetrahydropyran (B127337) core, which can be further elaborated to pyridone or pyranone systems. For example, a Knoevenagel condensation followed by an intramolecular cyclization could yield a pyrano-pyridone scaffold.
| Reactant | Reagent | Conditions | Product |
| This compound | Cyanoacetamide, Piperidine | Ethanol, Reflux | Hypothetical Fused Pyrano-pyridone |
| This compound | Diethyl malonate, Sodium ethoxide | Ethanol, Reflux | Hypothetical Fused Pyrano-pyranone |
This table presents hypothetical reactions based on established synthetic methodologies for analogous compounds.
Exploration of Spiro-Pyranone and Pyridone Derivatives
The carbonyl group at the C4 position of the tetrahydropyran ring serves as an ideal anchor point for the construction of spirocyclic systems. These three-dimensional structures are of significant interest in drug discovery due to their conformational rigidity and novel intellectual property space. Spiro-pyranone and spiro-pyridone derivatives can be synthesized from this compound through reactions that involve the formation of a spirocyclic junction at the C4 position.
A common strategy involves the Knoevenagel condensation of this compound with a bifunctional reagent, followed by an intramolecular cyclization. For example, reaction with a malononitrile (B47326) derivative could lead to a spiro-dihydropyridine, which can be further oxidized to the corresponding pyridone. Similarly, reaction with a cyclic 1,3-dicarbonyl compound could furnish a spiro-pyranone derivative.
| Reagent | Reaction Type | Product |
| Malononitrile | Knoevenagel condensation/cyclization | Hypothetical Spiro-pyridone |
| Dimedone | Knoevenagel condensation/cyclization | Hypothetical Spiro-pyranone |
This table illustrates potential synthetic pathways to spirocyclic derivatives based on known reactions of tetrahydropyran-4-ones.
Application in Scaffold Hopping and Library Design for Chemical Biology Research
The concept of scaffold hopping, which involves replacing the core structure of a known active compound with a structurally different but functionally equivalent scaffold, is a powerful tool in medicinal chemistry. The this compound motif, with its distinct three-dimensional shape and distribution of functional groups, represents an attractive scaffold for such endeavors. Its integration into chemical libraries can lead to the discovery of novel bioactive molecules with improved properties.
Integration into Fragment-Based Design Methodologies
Fragment-based drug discovery (FBDD) has emerged as a highly effective approach for identifying novel lead compounds. This method relies on the screening of small, low-molecular-weight compounds (fragments) that bind to a biological target, followed by their optimization into more potent leads. The this compound scaffold, due to its molecular complexity and defined stereochemistry, can be considered a "super-fragment" or a decorated fragment.
By incorporating this scaffold into fragment libraries, researchers can explore larger and more complex chemical spaces than with simpler fragments. The pyridine and tetrahydropyranone moieties can engage in various interactions with a protein target, such as hydrogen bonding, and hydrophobic interactions. The modular nature of its synthesis would also allow for the creation of a library of related fragments with diverse substitution patterns, facilitating the exploration of structure-activity relationships (SAR).
Design of Biomolecular Mimetics and Bioisosteres
The structural features of this compound make it a suitable candidate for the design of biomolecular mimetics and bioisosteres. The tetrahydropyran ring can mimic the pyranose ring of carbohydrates, while the pyridine moiety can act as a bioisostere for a phenyl group or other aromatic systems often found in biologically active molecules. This bioisosteric replacement can lead to compounds with improved pharmacokinetic properties, such as enhanced solubility or metabolic stability, while retaining or even improving biological activity.
Utilization in Total Synthesis of Complex Natural Product Analogues
The tetrahydropyran-4-one core is a common structural motif found in a wide array of complex natural products with significant biological activities. nih.gov While the direct use of this compound in the total synthesis of a natural product is not prominently reported, its structural features make it an attractive starting material for the synthesis of natural product analogues.
Structure Activity Relationship Sar Studies and Target Interaction Analyses in Academic Medicinal Chemistry Research
Design and Synthesis of Derivatives for Biological Target Modulation
The rational design and synthesis of derivatives are fundamental to modulating their interaction with biological targets. By systematically altering the chemical structure of the parent compound, researchers can enhance potency, selectivity, and pharmacokinetic properties.
Structural modifications of the 2-Pyridin-2-yl-tetrahydro-pyran-4-one scaffold have been explored to target several key enzymes involved in cell regulation and DNA repair.
Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition: The design of PARP-1 inhibitors often involves mimicking the nicotinamide (B372718) portion of its substrate, NAD+. For scaffolds related to this compound, derivatives incorporating a pyridopyridazinone or a pyrano[2,3-d]pyrimidine-2,4-dione core have been investigated as isosteres of the phthalazine (B143731) nucleus found in the approved PARP inhibitor Olaparib. rsc.orgnih.govresearchgate.net A critical structural feature is often a carboxamide group, which can form key hydrogen bond interactions with amino acid residues like Glycine 863 and Serine 904 in the PARP-1 active site. nih.govresearchgate.netnih.gov Modifications to the "tail" portion of the molecule, away from the core scaffold, are also crucial for optimizing activity, with some derivatives achieving inhibitory potencies in the nanomolar range, comparable to reference drugs. nih.gov
Activin-like Kinase 5 (ALK5) Inhibition: ALK5, a transforming growth factor-β (TGF-β) type I receptor, is a target for anti-fibrotic and anti-cancer therapies. Structure-based design has guided the development of potent ALK5 inhibitors from related heterocyclic scaffolds. researchgate.net For example, modifying a quinazoline (B50416) core to a pyridazine-based scaffold, guided by co-crystal structures with the ALK5 kinase domain, has led to potent and selective inhibitors. researchgate.net These studies highlight the importance of the pyridine (B92270) moiety in establishing interactions within the kinase hinge region, a common binding motif for kinase inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy for cancer treatment. Novel pyridine, pyrazolopyridine, and furopyridine derivatives have shown promise as CDK2 inhibitors. nih.gov Structure-based design has been used to evolve scaffolds like imidazo[1,2-a]pyridine (B132010) to create highly selective CDK2 inhibitors that form specific interactions with residues such as Lysine 89. nih.gov The inhibitory activity of these compounds is highly dependent on the substituents on the pyridine ring. For instance, compounds featuring a 2-chloro-substituted nicotinonitrile demonstrated potent inhibition of the CDK2/cyclin A2 complex, with IC50 values in the sub-micromolar range. nih.gov
| Target Enzyme | Structural Modification Principle | Key Interacting Residues (Example) | Resulting Activity (Example Analogs) |
|---|---|---|---|
| PARP-1 | Isosteric replacement of inhibitor cores (e.g., phthalazine) with pyridopyridazinone or pyranopyrimidine scaffolds. rsc.orgnih.gov | Gly863, Ser904 (H-bonds); Tyr907, Tyr896 (π-stacking). nih.govresearchgate.net | Potent inhibition (IC50 in low nM range), comparable to Olaparib. nih.gov |
| ALK5 | Rational design based on co-crystal structures to optimize interactions with the kinase hinge region. researchgate.net | Not specified in abstracts. | Potent and selective inhibition over related kinases like p38 MAP kinase. researchgate.net |
| CDK2 | Modification of pyridine-based scaffolds (e.g., imidazo[1,2-a]pyridine) to enhance selectivity and introduce new interactions. nih.govnih.gov | Lys89. nih.gov | Highly selective inhibition (e.g., compound 2i) and potent activity (IC50 in nM range). nih.govnih.gov |
The specific substituents placed on the pyridine and tetrahydropyran-4-one rings play a decisive role in the biological activity of the derivatives.
Pyridine Ring Substituents: The electronic properties of substituents on the pyridine ring significantly influence kinase inhibition. Studies on related scaffolds like imidazo[4,5-b]pyridine have shown that the nature of the substituent—whether it is an electron-withdrawing group (EWG) or an electron-donating group (EDG)—affects biological activity. nih.gov For instance, in a series of PAK4 inhibitors, substituting with different halogens (EWGs) revealed that smaller, more electronegative atoms led to better activity, while substitution with an EDG resulted in inactive compounds. nih.gov Similarly, replacing a hydrophobic phenyl ring on a pyrazole-based kinase inhibitor with a more polar heterocycle like pyridine can improve potency. nih.gov These findings suggest that fine-tuning the electronic and steric properties of substituents on the pyridine moiety of this compound is a critical strategy for optimizing target engagement.
Tetrahydropyran-4-one Substituents: The tetrahydropyran-4-one ring is not merely a passive linker but an important structural element. Its derivatives are considered valuable starting materials for synthesizing various biologically active heterocyclic compounds. The conformation of this ring and the orientation of its substituents can significantly impact how the molecule fits into a binding pocket. For example, in the Maitland-Japp reaction to form tetrahydropyran-4-ones, the stereochemistry of the substituents is crucial, with chair conformations placing bulky groups in equatorial positions to minimize steric hindrance. researchgate.net Such conformational preferences are key to achieving optimal ligand-receptor interactions.
| Ring System | Substituent Type | Observed Effect on Activity (in Analogous Systems) | Potential Rationale |
|---|---|---|---|
| Pyridine | Electron-Withdrawing Groups (e.g., halogens) | Increased inhibitory activity in some kinase inhibitors. nih.govnih.gov | Modulation of pKa, formation of halogen bonds, or favorable electrostatic interactions in the binding site. |
| Pyridine | Electron-Donating Groups (e.g., -OCH3) | Decreased or abolished activity in some kinase inhibitors. nih.gov | Unfavorable steric or electronic interactions; increased electron density may weaken key H-bonds. researchgate.net |
| Tetrahydropyran-4-one | Alkyl/Aryl groups | Influences stereochemistry and conformational stability (e.g., preference for equatorial positions). researchgate.net | Proper orientation is required to fit within the confines of the receptor's binding pocket and avoid steric clashes. |
| Tetrahydropyran-4-one | Oxime formation at C4-ketone | Can introduce new biological activities, such as antibacterial properties. | The oxime group can act as a hydrogen bond donor/acceptor, creating new interactions with the target. |
Mechanistic Studies of Biological Activity at the Molecular Level (pre-clinical)
Understanding how these compounds exert their effects at a molecular level is crucial for their development. Pre-clinical mechanistic studies focus on elucidating the specific interactions between the inhibitor and its target protein.
By synthesizing a series of analogs with minor structural changes, researchers can systematically probe the binding pocket of a target enzyme. This approach helps to identify which parts of the molecule are essential for binding and which can be modified. For pyridine-containing kinase inhibitors, the nitrogen atom in the pyridine ring frequently acts as a hydrogen bond acceptor, forming a crucial "hinge-binding" interaction with the backbone of the kinase. In the case of PARP-1 inhibitors, molecular modeling of pyridopyridazinone analogs suggests that in addition to hydrogen bonds with Gly863 and Ser904, favorable π-π stacking interactions with Tyr907 and hydrogen-π interactions with Tyr896 stabilize the ligand-receptor complex. nih.govresearchgate.net Altering the substituents around these core structures and observing the corresponding changes in binding affinity allows for the construction of a detailed map of the binding site.
To quantify the inhibitory activity of newly synthesized compounds, a variety of in vitro biochemical assays are employed. The choice of assay depends on the target enzyme's function.
For PARP-1: Assays are designed to measure the consumption of the substrate NAD+ or the production of poly(ADP-ribose). A common high-throughput method involves the conversion of remaining NAD+ into a highly fluorescent compound, where a stronger signal indicates greater PARP-1 inhibition. nih.gov Another approach uses fluorescence polarization (FP), where an inhibitor competes with a fluorescently labeled probe (like one containing Olaparib) for binding to PARP-1; displacement of the probe leads to a decrease in polarization. bpsbioscience.com Furthermore, "PARP trapping" assays, which measure the ability of an inhibitor to lock the PARP enzyme onto DNA, are critical for evaluating a major mechanism of action for this inhibitor class. bio-connect.nl
For ALK5 and CDK2: Kinase activity is typically measured by quantifying the phosphorylation of a specific substrate. The radiometric HotSpot™ assay, for example, measures the incorporation of radiolabeled phosphate (B84403) (from [γ-33P]-ATP) into a substrate like casein. reactionbiology.com Non-radioactive methods, such as the ADP-Glo® assay, are also widely used. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity. bpsbioscience.combpsbioscience.compromega.com
| Target Enzyme | Assay Type | Principle | Measures |
|---|---|---|---|
| PARP-1 | Fluorescent NAD+ Quantitation | Measures remaining NAD+ after enzymatic reaction via conversion to a fluorescent product. nih.gov | Enzyme activity (indirectly) |
| PARP-1 | Fluorescence Polarization (FP) Competition | Measures displacement of a fluorescent probe from the enzyme's active site by a test compound. bpsbioscience.com | Competitive binding affinity |
| PARP-1 | PARP Trapping Assay | Uses FP to measure the retention of PARP enzyme on a fluorescent DNA probe. bio-connect.nl | Inhibitor's ability to trap PARP on DNA |
| ALK5 / CDK2 | Radiometric Kinase Assay (e.g., HotSpot™) | Measures the transfer of 33P from [γ-33P]-ATP to a substrate. reactionbiology.com | Direct enzyme activity (phosphorylation) |
| ALK5 / CDK2 | Luminescent Kinase Assay (e.g., ADP-Glo®) | Quantifies the amount of ADP produced in the kinase reaction via a luciferase-based system. bpsbioscience.combpsbioscience.compromega.com | Enzyme activity (ADP production) |
Computational Approaches to SAR and Ligand Design
Computational modeling is an indispensable tool in modern medicinal chemistry for accelerating the drug design process. For a scaffold like this compound, these methods provide crucial insights into SAR and guide the synthesis of more effective derivatives.
Molecular docking simulations are used to predict the binding pose of a ligand within the active site of its target protein. nih.gov This allows researchers to visualize potential interactions, such as the hydrogen bonds and π-stacking interactions formed by pyridopyridazinone-based PARP-1 inhibitors with key residues in the active site. nih.govresearchgate.net Such simulations can rationalize why certain derivatives are more potent than others and can predict how novel, unsynthesized compounds might behave. For example, docking studies of isothiazolo[4,3-b]pyridines helped explain their binding mode to Cyclin G-associated kinase (GAK) and rationalize the lack of affinity for some regioisomers. rsc.orgnih.gov
Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein, often from X-ray crystallography, to design ligands with high affinity and selectivity. nih.govnih.gov This approach was successfully used to develop selective aminoimidazo[1,2-a]pyridine-based CDK inhibitors by designing compounds that could form a new interaction with Lysine 89, a residue in the active site. nih.gov
In addition to predicting binding, computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds. nih.govnih.gov These in silico predictions help to identify candidates with better drug-like properties early in the discovery process, reducing the likelihood of failure in later, more expensive stages of development.
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
No molecular docking or molecular dynamics simulation studies specifically investigating the binding mode of this compound with any biological target have been found in the public domain. Such studies are crucial for predicting how a ligand interacts with a protein's active site and for guiding the design of more potent and selective analogs. The absence of this data prevents any detailed discussion on its potential binding interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
There are no available QSAR models that include this compound. QSAR studies are instrumental in correlating the physicochemical properties of a series of compounds with their biological activities. Without a dataset of analogs and their corresponding biological data, the development of a QSAR model for this specific scaffold is not feasible.
Theoretical and Computational Investigations of 2 Pyridin 2 Yl Tetrahydro Pyran 4 One and Analogues
Electronic Structure and Conformation Analysis
Quantum Chemical Calculations of Molecular Geometry and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of a molecule. researchgate.net For 2-Pyridin-2-yl-tetrahydro-pyran-4-one, calculations would be performed to optimize the molecular geometry, yielding key information on bond lengths, bond angles, and dihedral angles.
Methods like DFT with the B3LYP functional and basis sets such as 6-31G(d) or 6-311+G(3df,2p) are commonly employed for such calculations on heterocyclic systems. researchgate.netresearchgate.net The optimization process seeks the lowest energy structure on the potential energy surface.
Key findings from such theoretical studies on analogous structures suggest:
The tetrahydropyranone ring would adopt a chair conformation as its most stable form.
The C-O and C-C bond lengths within the tetrahydropyranone ring are expected to be in the typical range for saturated ethers and ketones.
The pyridine (B92270) ring itself would remain planar, with its geometry only slightly perturbed by the connection to the saturated ring.
The stability of the molecule can be further assessed by calculating its total energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be centered on the carbonyl group and the pyridine ring, indicating these are the primary sites for electronic transitions and reactions. nih.govacs.orgacs.org
Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Equatorial Chair) Data is illustrative and based on typical values from DFT calculations on analogous structures.
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C=O (Ketone) | 1.22 |
| C-O (Ether) | 1.43 |
| C2-C(Pyridine) | 1.52 |
| **Bond Angles (°) ** | |
| O-C2-C3 | 109.5 |
| C3-C4-C5 | 117.0 |
| C2-C(Pyridine)-N(Pyridine) | 116.5 |
| Dihedral Angles (°) | |
| O1-C2-C3-C4 | -55.0 |
| C2-C3-C4-C5 | 45.0 |
Conformational Preferences and Stereoisomerism of the Tetrahydropyran-4-one Ring
The tetrahydropyran-4-one ring, like cyclohexane, can exist in several conformations, including the chair, boat, and twist-boat forms. libretexts.orgpressbooks.pubyoutube.com Computational studies consistently show that the chair conformation is significantly more stable than the boat or twist-boat forms due to minimized torsional and steric strain. researchgate.netnih.gov The presence of the sp²-hybridized carbonyl carbon at the C4 position causes a slight flattening of the chair compared to a standard tetrahydropyran (B127337) ring.
For a 2-substituted tetrahydropyran ring, the substituent can occupy either an axial or an equatorial position. The pyridin-2-yl group is sterically demanding, and therefore, the conformer where this group is in the equatorial position is predicted to be substantially more stable than the axial conformer. The energy difference, known as the A-value, is significant, preventing the axial conformer from being present in any appreciable amount at room temperature.
The primary conformations to consider are:
Equatorial-Chair: The most stable conformer, with the pyridin-2-yl group in the equatorial position, minimizing steric interactions.
Axial-Chair: Higher in energy due to 1,3-diaxial interactions between the axial pyridine ring and the axial hydrogens at C6 and C4 (or the ring oxygen).
Boat and Twist-Boat: These are typically high-energy intermediates or transition states in the process of ring-flipping and are not significantly populated at equilibrium. youtube.com
Stereoisomerism in this specific molecule is determined by the chiral center at the C2 position. Therefore, this compound exists as a pair of enantiomers: (R)-2-Pyridin-2-yl-tetrahydro-pyran-4-one and (S)-2-Pyridin-2-yl-tetrahydro-pyran-4-one. If an additional substituent were introduced, diastereomers (e.g., cis and trans isomers) would be possible.
Table 2: Calculated Relative Energies of Conformers for 2-Aryl-tetrahydropyran-4-one Analogues Based on DFT calculations reported for similar systems.
| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|
| Equatorial-Chair | 0.00 | >99 |
| Axial-Chair | 2.5 - 4.0 | <1 |
| Twist-Boat | ~5.5 | <0.1 |
| Boat | ~6.5 | <0.1 |
Reaction Mechanism Elucidation and Reactivity Prediction
Computational chemistry is a key tool for elucidating reaction mechanisms by mapping out the entire reaction pathway, including intermediates and transition states. mdpi.com
Transition State Analysis for Key Synthetic Steps
While specific synthetic routes for this compound are not widely published, a plausible approach is the intramolecular oxa-Michael addition or a Prins-type cyclization. mdpi.comorganic-chemistry.org Computational analysis of these reaction types for analogous systems reveals critical details about the transition states.
For instance, in a Prins cyclization, the reaction proceeds through an oxocarbenium ion intermediate. The subsequent cyclization to form the tetrahydropyran ring is stereoselective, strongly favoring a chair-like transition state where bulky substituents occupy pseudo-equatorial positions to minimize steric hindrance. mdpi.comnih.gov By calculating the energies of various possible transition state structures, computational models can predict the activation energy (the energy barrier for the reaction) and explain the observed stereochemical outcome (e.g., the formation of a cis- or trans-disubstituted product). A lower activation energy corresponds to a faster reaction rate. mdpi.com
Prediction of Electrophilic and Nucleophilic Sites in Reaction Pathways
The reactivity of this compound is dictated by the distribution of electron density across the molecule. Computational methods can predict the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net
Nucleophilic Sites: The most significant nucleophilic site is the nitrogen atom of the pyridine ring, due to its lone pair of electrons. plos.org The oxygen of the carbonyl group also possesses lone pairs, making it a weaker nucleophilic center. Under basic conditions, the α-carbons (C3 and C5) can be deprotonated to form a highly nucleophilic enolate.
Electrophilic Sites: The primary electrophilic site is the carbonyl carbon (C4), which is polarized due to the high electronegativity of the attached oxygen atom. The carbon atoms in the pyridine ring, particularly those ortho and para to the nitrogen, are also electrophilic due to the ring's electron-deficient nature.
Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can also predict reactivity. Nucleophiles tend to react at the atom where the LUMO has its largest coefficient, while electrophiles react at the site of the HOMO's largest coefficient. researchgate.net This analysis reinforces the roles of the pyridine nitrogen as a nucleophilic center and the carbonyl carbon as an electrophilic center.
Table 3: Predicted Reactivity Sites in this compound
| Site | Type of Reactivity | Justification |
|---|---|---|
| Pyridine Nitrogen (N) | Nucleophilic | Lone pair of electrons, high negative electrostatic potential. |
| Carbonyl Carbon (C4) | Electrophilic | Polarized C=O bond, high positive electrostatic potential, large LUMO coefficient. |
| α-Carbons (C3, C5) | Nucleophilic (as enolate) | Protons are acidic and can be removed by a base. |
| Carbonyl Oxygen (O) | Nucleophilic / Basic | Lone pairs of electrons. |
| Pyridine Ring Carbons | Electrophilic | Electron-deficient aromatic system. |
Advanced Spectroscopic Studies (Computational Interpretation)
Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR) for a proposed structure. By comparing the calculated spectrum with the experimental one, researchers can confirm the identity and stereochemistry of a synthesized compound. rsc.org
For this compound, DFT calculations would be employed to predict its ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies.
NMR Spectroscopy: The process involves first calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. github.iocompchemhighlights.org To obtain an accurate prediction, a Boltzmann-weighted average of the chemical shifts from all significantly populated conformers (primarily the equatorial-chair) is calculated. researchgate.netresearchgate.net This approach is crucial for flexible molecules and can help assign specific protons, such as distinguishing between the axial and equatorial protons on the tetrahydropyranone ring.
IR Spectroscopy: Computational frequency calculations predict the vibrational modes of the molecule. researchgate.net The results can be used to assign the peaks in an experimental IR spectrum. A key vibration for this molecule would be the strong carbonyl (C=O) stretching frequency, typically predicted in the range of 1715-1740 cm⁻¹. The calculated frequencies are often scaled by a small factor to better match experimental values. Other predictable vibrations include the C-O-C stretching of the ether linkage and various C-H and pyridine ring stretching and bending modes.
Table 4: Computationally Predicted Key Spectroscopic Data Illustrative data based on calculations for analogous structures.
| Spectroscopic Data | Predicted Value | Notes |
|---|---|---|
| ¹H NMR (ppm) | ||
| H2 (axial) | ~4.5 - 4.8 | Deshielded by adjacent oxygen and pyridine ring. |
| H6 (equatorial) | ~4.0 - 4.2 | Deshielded by adjacent oxygen. |
| Pyridine Protons | ~7.2 - 8.6 | Typical aromatic region for pyridine. |
| ¹³C NMR (ppm) | ||
| C4 (Carbonyl) | ~205 - 208 | Characteristic for a ketone in a six-membered ring. |
| C2 | ~75 - 78 | Influenced by both the ether oxygen and pyridine. |
| C6 | ~67 - 70 | Standard value for a -CH₂-O- group. |
| IR Frequencies (cm⁻¹) | ||
| C=O Stretch | ~1725 | Strong, characteristic ketone absorption. |
| C-O-C Stretch | ~1100 | Ether linkage stretch. |
| C=N/C=C Stretch (Pyridine) | ~1580-1610 | Aromatic ring vibrations. |
Future Research Directions and Unexplored Avenues in Heterocyclic Chemistry
Development of Novel and Efficient Catalytic Systems for 2-Pyridin-2-yl-tetrahydro-pyran-4-one Synthesis
The synthesis of complex heterocyclic structures like this compound often relies on multi-step classical methods. Future research should focus on developing novel catalytic systems that offer more efficient, sustainable, and atom-economical routes. mdpi.com The revolution in sustainable synthesis of N-heterocyclic structures has been largely driven by metal-catalyzed reactions that allow for milder conditions and reduce hazardous byproducts. mdpi.com
Key areas for development include:
Earth-Abundant Metal Catalysis : Transitioning from precious metal catalysts (e.g., palladium) to more abundant and less toxic alternatives like copper, iron, and cobalt is a primary goal in green chemistry. mdpi.comrsc.org Research into copper- or iron-catalyzed cyclization reactions could provide cost-effective and environmentally benign pathways to the tetrahydropyran (B127337) ring system. mdpi.comrsc.org For instance, novel catalysts featuring dual metal cores, such as copper ions supported on polymeric carbon nitride, have shown enhanced efficiency and selectivity in forming heterocyclic compounds. sciencedaily.com
Photocatalysis and Electrocatalysis : Harnessing light or electrical energy to drive the synthesis can enable reactions under ambient temperature and pressure, minimizing energy consumption. These methods can activate substrates in unique ways, potentially leading to novel synthetic disconnections for constructing the this compound scaffold.
Biocatalysis : The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. Exploring enzymes for key bond-forming steps in the synthesis could lead to highly pure enantiomeric products, which is crucial for pharmaceutical applications.
Heterogeneous Catalysis : Developing solid-supported catalysts simplifies product purification and allows for catalyst recycling, a cornerstone of sustainable manufacturing. mdpi.com A recent breakthrough involves a new class of catalysts with dual copper cores that are dynamic and adaptable, improving yields in the synthesis of multifunctional heterocyclic compounds. sciencedaily.com
Table 1: Comparison of Potential Catalytic Strategies for Synthesis
| Catalytic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Earth-Abundant Metal Catalysis | Low cost, low toxicity, high abundance (e.g., Fe, Cu). mdpi.comrsc.org | Catalyst stability, achieving high turnover numbers, controlling selectivity. |
| Photocatalysis | Mild reaction conditions, unique reactivity pathways, use of renewable energy. | Substrate scope limitations, quantum yield efficiency, scalability. |
| Biocatalysis | High stereoselectivity, environmentally benign (water as solvent), mild conditions. | Enzyme discovery and engineering, substrate specificity, operational stability. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, suitability for continuous flow processes. mdpi.com | Leaching of active metal species, mass transfer limitations, catalyst deactivation. |
Exploration of Unconventional Reactivity Patterns and Rearrangements
The tetrahydropyran-4-one core is a versatile building block known to participate in various cycloaddition and condensation reactions. chemicalbook.com However, the influence of the C2-linked pyridine (B92270) ring on its reactivity is an area ripe for investigation. The pyridine nitrogen introduces a basic site and a potential metal coordination site, which could be exploited to direct reactions or stabilize intermediates in novel ways.
Future research should explore:
Lewis Acid-Mediated Reactions : The diastereoselectivity of reactions to form tetrahydropyran-4-ones, such as the Maitland-Japp reaction, is dependent on the Lewis acid used. rsc.org A systematic study of different Lewis acids could uncover conditions for highly diastereoselective functionalization of the this compound core.
Directed C-H Functionalization : The pyridine ring can act as a directing group for transition-metal-catalyzed C-H activation, enabling the selective functionalization of otherwise unreactive C-H bonds on the tetrahydropyran ring. This would provide a powerful tool for late-stage modification of the scaffold.
Novel Rearrangement Reactions : Investigating the behavior of this compound under thermal, photochemical, or acid/base-catalyzed conditions could lead to the discovery of new molecular rearrangements. wiley-vch.de For example, reactions analogous to the Beckmann or Bamberger rearrangements could potentially yield novel heterocyclic systems. wiley-vch.de
Computational Modeling : Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, understand transition states, and rationalize observed reactivity patterns. nano-ntp.com Such studies can guide experimental efforts by identifying the most promising avenues for discovering unconventional reactions.
Integration of Advanced Automation and AI in Synthesis and Discovery of Analogues
The discovery of novel analogues of this compound with optimized properties can be dramatically accelerated by integrating artificial intelligence (AI) with automated synthesis platforms. nih.gov This synergy allows for the rapid design, synthesis, and testing of large compound libraries, moving beyond traditional, labor-intensive laboratory practices. researchgate.netnih.gov
A potential integrated workflow would involve:
AI-Driven Molecular Design : Machine learning (ML) and deep learning (DL) algorithms can be trained on existing chemical and biological data to generate novel molecular structures based on the this compound scaffold. nih.govastrazeneca.com These models can predict biological activities, pharmacokinetic properties (ADME), and potential toxicity, prioritizing the most promising candidates for synthesis. hilarispublisher.comnih.gov
Automated Synthesis Planning : AI tools can devise the most efficient synthetic routes for the designed analogues, breaking down complex syntheses into a series of standardized reactions. eurekalert.org
Robotic Synthesis and Purification : Automated synthesis platforms, utilizing technologies like reagent cartridges or solid-phase synthesis, can execute the planned reactions. researchgate.netyoutube.com These systems can perform reactions, work-ups, and purifications with minimal human intervention, significantly increasing throughput. nih.gov For example, cartridge-based systems can automate common reactions for heterocycle formation, such as reductive amination. youtube.com
Data Analysis and Iteration : The experimental results are fed back into the AI models, creating a closed design-make-test-learn loop that continuously refines the molecular designs for improved properties. astrazeneca.com
Table 2: Integrated AI and Automation Workflow for Analogue Discovery
| Stage | Technology | Function | Desired Outcome |
|---|---|---|---|
| Design | Generative AI Models, Machine Learning | Propose novel analogues with desired properties (e.g., target binding affinity, low toxicity). nih.govnih.gov | A virtual library of high-potential candidate molecules. |
| Plan | Retrosynthesis Software | Determine optimal and reliable synthetic pathways for target analogues. eurekalert.org | Step-by-step, machine-executable reaction protocols. |
| Synthesize | Automated Synthesis Platforms (Flow Chemistry, Robotic Arms) | Physically create the designed molecules in a high-throughput manner. researchgate.netnih.gov | A physical library of purified compounds for screening. |
| Test & Learn | High-Throughput Screening (HTS) & AI | Evaluate biological activity and feedback data to the design models. | Refined predictive models and the next generation of improved molecular designs. |
Expanding the Scope of this compound as a Versatile Scaffold for Chemical Probe Development
The this compound structure is an attractive scaffold for the development of chemical probes—specialized molecules used to study biological systems. Its three-dimensional architecture and multiple functionalization points (the ketone, the pyridine ring, and the tetrahydropyran backbone) allow for the precise installation of functionalities required for a probe. orientjchem.org
Future research in this area should focus on modifying the core scaffold to create:
Affinity-Based Probes : By incorporating a reactive group (e.g., an electrophile or a photo-activatable moiety), the scaffold can be converted into a probe that covalently labels its biological target (e.g., a specific protein). This is invaluable for target identification and validation.
Fluorescent Probes : Attaching a fluorophore to the scaffold can create probes that allow for the visualization of a biological target or process within cells using fluorescence microscopy. The inherent fluorescence properties of some pyran derivatives could also be enhanced and exploited. nih.gov
Bifunctional Probes (e.g., PROTACs) : The scaffold could serve as a linker or a ligand-binding element in more complex molecules like proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins.
The development of a library of probes based on this scaffold would provide powerful tools for chemical biology, helping to elucidate complex biological pathways and identify new therapeutic targets.
Table 3: Potential Modifications of the Scaffold for Chemical Probe Development
| Probe Type | Required Modification | Example Functional Group | Application |
|---|---|---|---|
| Affinity-Based Probe | Addition of a reactive "warhead". | Acrylamide, Fluorophosphate, Diazirine | Covalent labeling and identification of protein targets. |
| Fluorescent Probe | Conjugation to a fluorescent dye. | Fluorescein, Rhodamine, BODIPY | Imaging and tracking of biological targets in live cells. |
| Biotinylated Probe | Attachment of a biotin (B1667282) tag. | Biotin-PEG linker | Pull-down experiments to isolate and identify binding partners. |
| Bifunctional Probe | Integration into a larger molecule with a second binding element. | Linker for E3 ligase binder (for PROTACs) | Targeted protein degradation for therapeutic purposes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
